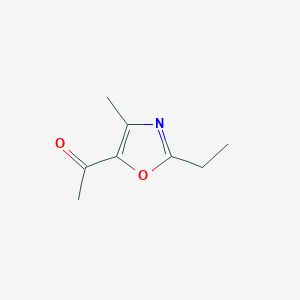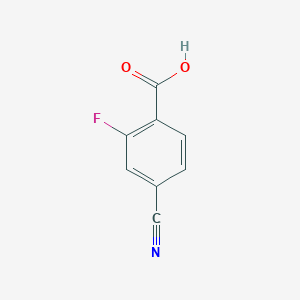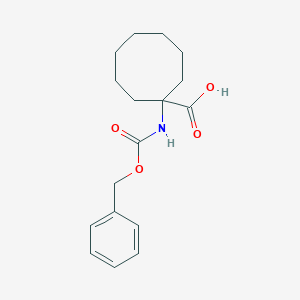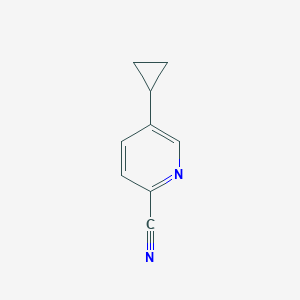
5-Acetyl-2-ethyl-4-methyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetyl-2-ethyl-4-methyloxazole is a heterocyclic organic compound that belongs to the oxazole family. It is a colorless, odorless, and crystalline solid that is commonly used in scientific research. This compound is synthesized through a simple and efficient method and has various applications in the field of chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5-Acetyl-2-ethyl-4-methyloxazole is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Acetyl-2-ethyl-4-methyloxazole in lab experiments is its simple and efficient synthesis method. Additionally, it has various applications in scientific research and has been shown to exhibit antibacterial, antifungal, and antitumor activities. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of 5-Acetyl-2-ethyl-4-methyloxazole in scientific research. One potential direction is the development of new drugs and pharmaceuticals based on this compound. Additionally, this compound can be used in the development of new fluorescent probes for bioimaging. Further research can also be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has various applications in scientific research. It is synthesized through a simple and efficient method and has been shown to exhibit antibacterial, antifungal, and antitumor activities. This compound has many potential applications in the development of new drugs and pharmaceuticals and can be used in the development of new fluorescent probes for bioimaging. Further research can be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
5-Acetyl-2-ethyl-4-methyloxazole has various applications in scientific research. It is commonly used as a building block in the synthesis of other heterocyclic compounds. It is also used in the development of new drugs and pharmaceuticals. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. It has also been used in the synthesis of fluorescent probes for bioimaging.
Eigenschaften
| 167405-19-8 | |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
1-(2-ethyl-4-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C8H11NO2/c1-4-7-9-5(2)8(11-7)6(3)10/h4H2,1-3H3 |
InChI-Schlüssel |
FANPJBIOQFNELR-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(O1)C(=O)C)C |
Kanonische SMILES |
CCC1=NC(=C(O1)C(=O)C)C |
Synonyme |
Ethanone, 1-(2-ethyl-4-methyl-5-oxazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)
![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)



![Carbamothioic acid, [2-(dimethylamino)ethyl]-(9CI)](/img/structure/B63584.png)
![1-[(1R,2S)-2-(2-methylprop-1-enyl)cyclopropyl]ethanone](/img/structure/B63585.png)



![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)

